molecular formula C25H44 B12644212 o-(Octadecyl)toluene CAS No. 94248-04-1

o-(Octadecyl)toluene

Cat. No.: B12644212
CAS No.: 94248-04-1
M. Wt: 344.6 g/mol
InChI Key: JJSNBRUUOSMXBN-UHFFFAOYSA-N
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Description

o-(Octadecyl)toluene is an organic compound characterized by a long alkyl chain attached to a toluene ring. This compound is notable for its hydrophobic properties and is used in various industrial and scientific applications. The presence of the octadecyl group significantly alters the physical and chemical properties of the toluene molecule, making it useful in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-(Octadecyl)toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of toluene with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: o-(Octadecyl)toluene undergoes various chemical reactions, including:

    Oxidation: The toluene ring can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form alkylbenzenes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alkylbenzenes.

    Substitution: Halogenated toluenes.

Scientific Research Applications

o-(Octadecyl)toluene is used in various scientific research applications, including:

    Chemistry: As a hydrophobic agent in the synthesis of other organic compounds.

    Biology: In the study of membrane proteins and lipid interactions.

    Medicine: As a component in drug delivery systems due to its hydrophobic nature.

    Industry: In the production of lubricants, surfactants, and coatings.

Mechanism of Action

The mechanism of action of o-(Octadecyl)toluene involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and protein function. The aromatic ring can participate in π-π interactions, further influencing its behavior in biological systems.

Comparison with Similar Compounds

    n-Octadecylbenzene: Similar in structure but lacks the methyl group on the aromatic ring.

    Octadecylsilane: Used in similar applications but contains a silicon atom instead of a carbon atom in the alkyl chain.

Uniqueness: o-(Octadecyl)toluene is unique due to the presence of both the long alkyl chain and the methyl group on the aromatic ring, which provides distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

94248-04-1

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-2-octadecylbenzene

InChI

InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-23-20-19-21-24(25)2/h19-21,23H,3-18,22H2,1-2H3

InChI Key

JJSNBRUUOSMXBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1C

Origin of Product

United States

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